5-Methylsulfanylthiophene-2-carboxylic acid

Beschreibung

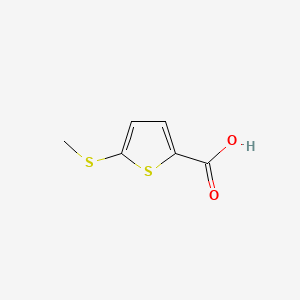

5-Methylsulfanylthiophene-2-carboxylic acid (CAS: 20873-58-9) is a thiophene derivative with the molecular formula C₆H₆O₂S₂ and a molecular weight of 174.24 g/mol . It features a methylsulfanyl (-S-CH₃) substituent at the 5-position of the thiophene ring and a carboxylic acid (-COOH) group at the 2-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactive functional groups and planar aromatic structure . Its melting point ranges from 103–105°C, and it is commercially available in purities up to 97% .

Eigenschaften

IUPAC Name |

5-methylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFWUSLBIIIIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351935 | |

| Record name | 5-(Methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20873-58-9 | |

| Record name | 5-(Methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

5-(Methylthio)thiophen-2-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Materialwissenschaft: Es wird bei der Entwicklung organischer Halbleiter und leitfähiger Polymere eingesetzt.

Biologische Studien: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 5-(Methylthio)thiophen-2-carbonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine funktionellen Gruppen. Die Carbonsäuregruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Methylthiogruppe an hydrophoben Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die biologische Aktivität der Verbindung und ihre Fähigkeit beeinflussen, bestimmte Signalwege zu modulieren .

Ähnliche Verbindungen:

5-Methyl-2-thiophencarbonsäure: Ähnliche Struktur, aber es fehlt die Methylthiogruppe.

2-Thiophencarbonsäure: Es fehlen sowohl die Methylthio- als auch die Methylgruppe.

5-Methylthiophen-2-carboxaldehyd: Enthält eine Aldehydgruppe anstelle einer Carbonsäuregruppe.

Einzigartigkeit:

- Das Vorhandensein sowohl der Methylthio- als auch der Carbonsäuregruppe in 5-(Methylthio)thiophen-2-carbonsäure bietet eine einzigartige Reaktivität und ein Potenzial für vielfältige chemische Umwandlungen. Dies macht es zu einer wertvollen Verbindung für synthetische und materialwissenschaftliche Anwendungen .

Wirkmechanismus

The mechanism of action of 5-(methylthio)thiophene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table compares 5-methylsulfanylthiophene-2-carboxylic acid with key analogs, highlighting substituent differences and their implications:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methylsulfanyl group (-S-CH₃) is electron-donating, enhancing the electron density of the thiophene ring, whereas sulfonyl (-SO₂-CH₃) and chloro (-Cl) groups are electron-withdrawing, altering reactivity in electrophilic substitution reactions .

- Impact on Melting Points : Bulky or polar substituents (e.g., -SO₂-CH₃) increase melting points due to stronger intermolecular forces, while smaller groups (e.g., -S-CH₃) result in lower melting points .

Biologische Aktivität

5-Methylsulfanylthiophene-2-carboxylic acid (MSTCA) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of MSTCA, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties. It also includes data tables summarizing research findings and relevant case studies.

Chemical Structure and Properties

MSTCA has the molecular formula and a molecular weight of 174.23 g/mol. The compound features a thiophene ring substituted with a methylsulfanyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological profile.

1. Cytotoxic Activity

Research has indicated that MSTCA exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative activity of several thiophene derivatives, including MSTCA, using the MTT assay. The results demonstrated that MSTCA had notable cytotoxicity against human leukemia (HL-60) and lung carcinoma (NCI H292) cell lines.

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HL-60 | 19.0 | Induction of oxidative stress leading to apoptosis |

| NCI H292 | 28.0 | Disruption of mitochondrial function |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that MSTCA may be a potential candidate for further development in cancer therapy.

2. Antimicrobial Activity

MSTCA has also been investigated for its antimicrobial properties. Studies have shown that compounds containing thiophene rings exhibit activity against various bacterial strains. MSTCA demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

These findings suggest that MSTCA could be explored as a natural antimicrobial agent.

3. Anti-inflammatory Activity

The anti-inflammatory potential of MSTCA was assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its ability to modulate inflammatory responses.

Case Study 1: Cancer Therapeutics

In a recent study, MSTCA was tested alongside other thiophene derivatives for their anticancer properties. The results showed that MSTCA not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This positions MSTCA as a promising lead compound in the search for new anticancer agents.

Case Study 2: Antimicrobial Screening

A series of experiments were conducted to evaluate the antimicrobial efficacy of MSTCA against various pathogens. The results confirmed its broad-spectrum activity, particularly against resistant strains of bacteria, highlighting its potential application in treating infections caused by multidrug-resistant organisms.

Vorbereitungsmethoden

Synthesis from Thiophene Derivatives

One common approach involves starting from thiophene derivatives, which undergo functionalization to introduce the methylthio and carboxylic acid groups. The general steps are as follows:

Step 1: Methylation

Thiophene can be methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate to yield 5-methylthiophene.Step 2: Carboxylation

The methylated thiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a catalyst like lithium hydroxide or sodium hydroxide, to form this compound.

Direct Functionalization of Thiophene

Another method involves direct functionalization of thiophene:

Step 1: Chlorosulfonation

Thiophene is treated with chlorosulfonic acid to introduce a sulfonyl group, forming chlorosulfonylthiophene.Step 2: Hydrolysis and Carboxylation

The chlorosulfonyl group can then be hydrolyzed to form the corresponding sulfonic acid, followed by carboxylation similar to the previous method.

The reaction conditions for synthesizing this compound significantly affect yield and purity. Here’s a summary of conditions observed in different studies:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methylation followed by carboxylation | Methyl iodide, CO₂ | High pressure, base | ~70-85% |

| Direct chlorosulfonation followed by hydrolysis | Chlorosulfonic acid, water | Reflux conditions | ~60-75% |

Characterization Techniques

To confirm the structure and purity of synthesized this compound, various characterization techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Provides information on the chemical environment of hydrogen and carbon atoms in the molecule.Infrared (IR) Spectroscopy

Identifies functional groups by measuring absorption bands corresponding to molecular vibrations.Mass Spectrometry (MS)

Confirms molecular weight and structural integrity.

Applications

This compound serves as a crucial building block in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties.

Q & A

Basic: What are the recommended methods for synthesizing 5-Methylsulfanylthiophene-2-carboxylic acid in a laboratory setting?

Answer:

Synthesis typically involves functionalization of thiophene-2-carboxylic acid derivatives. A general approach includes:

- Step 1: Methylsulfanyl group introduction via nucleophilic substitution or coupling reactions. For example, reacting 5-bromothiophene-2-carboxylic acid with sodium methylthiolate under controlled conditions.

- Step 2: Purification via recrystallization or column chromatography to isolate the product.

- Characterization: Use NMR (¹H/¹³C) to confirm substitution patterns, IR spectroscopy for carboxylic acid (-COOH) and methylsulfanyl (-SMe) functional groups, and mass spectrometry for molecular ion verification .

- Yield Optimization: Adjust reaction time, temperature, and stoichiometric ratios of reagents.

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage Conditions: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or moisture absorption.

- Stability: The compound is stable under normal laboratory conditions but degrades in the presence of strong oxidizers, acids, or bases, producing hazardous byproducts like sulfur oxides .

- Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., HNO₃) and reactive metals (e.g., Na) .

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Answer:

- Purity Analysis:

- HPLC/GC-MS to detect impurities.

- Elemental Analysis for C, H, S, and O composition.

- Structural Confirmation:

Advanced: How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) may enhance reaction rates.

- Catalyst Screening: Test transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions.

- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify optimal termination points.

- Contradiction Resolution: If yields plateau, investigate side reactions (e.g., over-oxidation) using LC-MS .

Advanced: What steps should be taken when encountering discrepancies in spectroscopic data during characterization?

Answer:

- Data Validation: Cross-reference observed NMR/IR peaks with computational simulations (e.g., DFT calculations).

- Literature Comparison: Compare with published data for analogous thiophene derivatives (e.g., 5-ethylthiophene-2-carboxylic acid) .

- Reproducibility Checks: Repeat synthesis and characterization under identical conditions to rule out experimental error.

- Contamination Analysis: Use elemental analysis or XPS to detect trace impurities affecting spectral clarity .

Safety: What precautions are critical when working with this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .

- First Aid:

- Toxicology: Acute toxicity (H302/H312) mandates strict handling protocols. Avoid ingestion or prolonged skin exposure .

Advanced: How to address environmental concerns related to the disposal of this compound?

Answer:

- Waste Management: Collect in sealed containers labeled "halogenated organic waste." Do not release into waterways.

- Neutralization: Treat with alkaline solutions (e.g., NaOH) to hydrolyze the carboxylic acid group, followed by adsorption onto activated carbon.

- Biodegradability Studies: Conduct OECD 301 tests to assess microbial degradation potential. Note that sulfur-containing compounds may persist in anaerobic environments .

Basic: What are the key stability-indicating parameters for this compound under accelerated degradation conditions?

Answer:

- Thermal Stability: Perform TGA/DSC to determine decomposition onset temperatures (expected >150°C for thiophene derivatives).

- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor for color changes or precipitate formation.

- Hydrolytic Stability: Test in buffers (pH 1–13) at 40°C for 1–4 weeks; analyze degradation products via LC-MS .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

- Meta-Analysis: Systematically review studies for methodological differences (e.g., cell lines, assay protocols).

- Dose-Response Curves: Re-evaluate activity across a broader concentration range to identify non-linear effects.

- Structural Analogues: Compare with derivatives (e.g., 5-methylsulfonyl variants) to isolate the role of the methylsulfanyl group .

Advanced: What computational tools are recommended for modeling the reactivity of this compound?

Answer:

- DFT Calculations: Use Gaussian or ORCA to predict reaction pathways (e.g., electrophilic substitution sites).

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions.

- Docking Studies: If biologically active, model interactions with target proteins (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.